Ethyl 2-(butoxymethylidene)-3-oxobutanoate
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Overview
Description
Ethyl 2-(butoxymethylidene)-3-oxobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a carbonyl group bonded to an ethyl group and a butoxymethylidene group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butoxymethylidene)-3-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with butyl vinyl ether under acidic conditions. The reaction proceeds via nucleophilic addition of the butyl vinyl ether to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the desired ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the esterification process. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butoxymethylidene)-3-oxobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alkoxides under mild conditions.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: Ethyl 2-(butoxymethylidene)-3-ol.
Substitution: Depending on the nucleophile, various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(butoxymethylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(butoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular membranes and proteins, altering their function.
Comparison with Similar Compounds
Ethyl 2-(butoxymethylidene)-3-oxobutanoate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its butoxymethylidene group, which imparts different chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the manufacture of plastics and as a solvent.
This compound stands out due to its specific structure, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90279-95-1 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-(butoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C11H18O4/c1-4-6-7-14-8-10(9(3)12)11(13)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
ROWAYRMNXWRGEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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